

Technical Guide: Physicochemical Properties of 1-Propoxydodecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propoxydodecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of **1-propoxydodecane**, a key chemical compound with applications in various research and development sectors. The information is presented to be a readily accessible resource for laboratory and development settings.

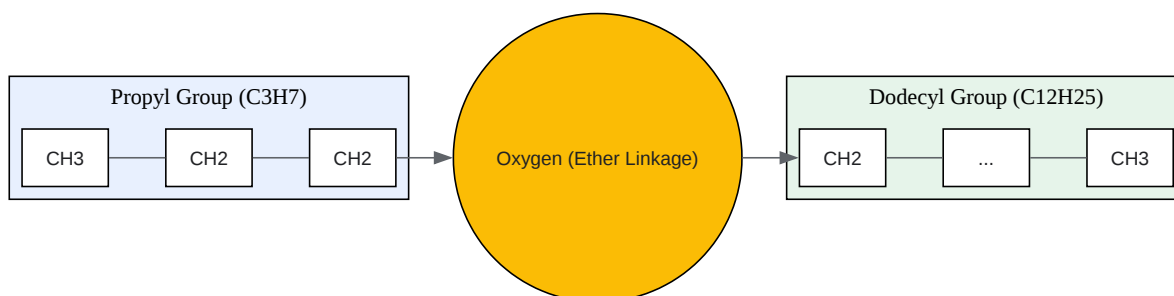
Core Molecular Data

The fundamental molecular characteristics of **1-propoxydodecane** are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and formulation studies.

Property	Value
Molecular Formula	C15H32O
Molecular Weight	228.41 g/mol [1]

Molecular Structure and Connectivity

The structural arrangement of **1-propoxydodecane** consists of a propyl group linked via an ether bond to a dodecyl chain. This relationship can be visualized as a hierarchical structure where the parent alkane chains are joined by an oxygen atom to form the ether.



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Caption: Logical relationship of the constituent parts of **1-propoxydodecane**.

Experimental Protocols

While this document does not contain specific experimental results, a key technique for the structural elucidation and purity assessment of **1-propoxydodecane** is Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

¹H NMR (Proton NMR) Spectroscopy Protocol:

- **Sample Preparation:** Dissolve a precisely weighed sample of **1-propoxydodecane** in a suitable deuterated solvent (e.g., CDCl₃) to a final concentration of 5-10 mg/mL.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** Integrate the signals to determine the relative ratios of protons corresponding to the propoxy and dodecyl chains. Chemical shifts will be indicative of the electronic environment of the protons, confirming the ether linkage.^[1]

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References

- 1. 1-Propoxydodecane | 68409-59-6 | Benchchem [benchchem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com